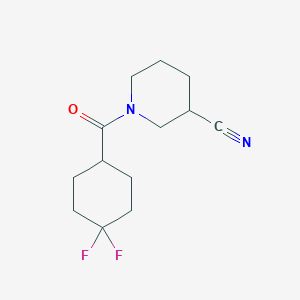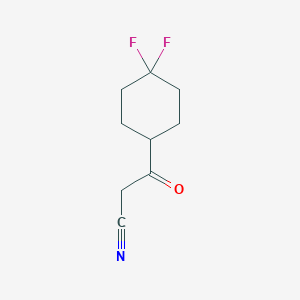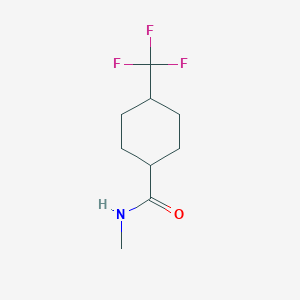
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide
Overview
Description
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a trifluoromethyl group and a carboxamide group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and metabolic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of cyclohexanone derivatives, followed by amide formation through reaction with methylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. These reactions are often catalyzed by transition metals or photoredox catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated amines, carboxylic acids, and substituted cyclohexane derivatives .
Scientific Research Applications
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals due to its metabolic stability and ability to modulate biological activity.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets through its trifluoromethyl and carboxamide groups. The trifluoromethyl group can enhance binding affinity to proteins and enzymes by increasing lipophilicity and metabolic stability. The carboxamide group can form hydrogen bonds with biological targets, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(trifluoromethyl)benzamide
- N-methyl-4-(trifluoromethyl)cyclohexanecarboxylic acid
- N-methyl-4-(trifluoromethyl)cyclohexanone
Uniqueness
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide is unique due to its combination of a trifluoromethyl group and a carboxamide group on a cyclohexane ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHUOOCQWBGRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


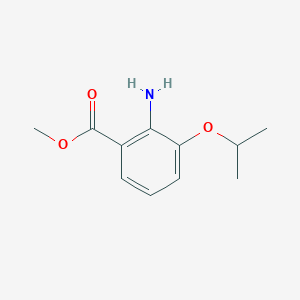
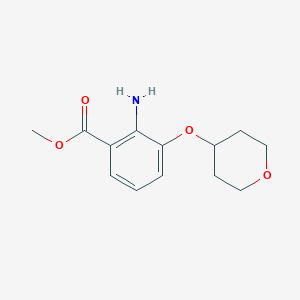
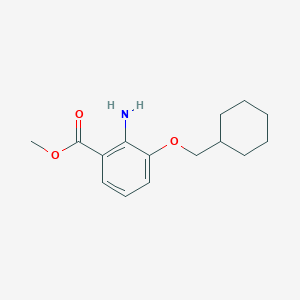
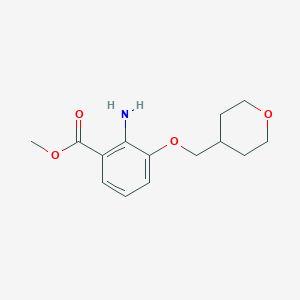
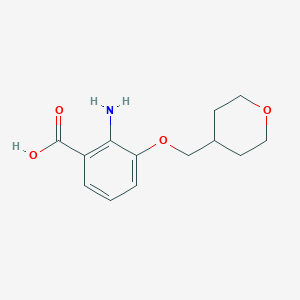
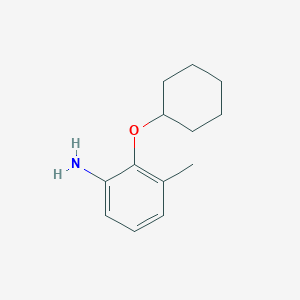

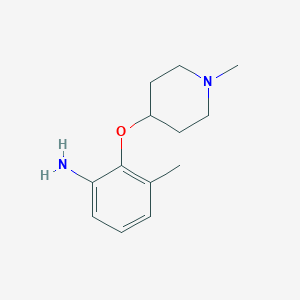
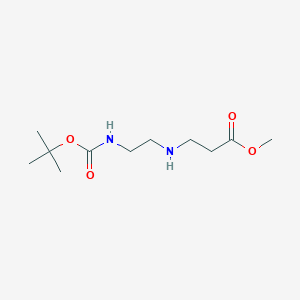
![2-{[4-(Trifluoromethyl)cyclohexyl]formamido}acetic acid](/img/structure/B7972994.png)
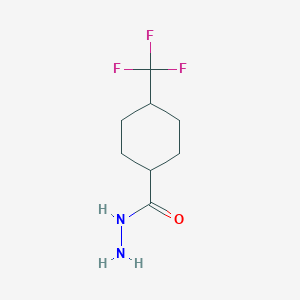
![Benzyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B7973000.png)
